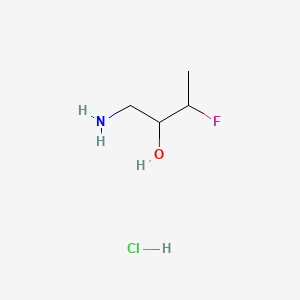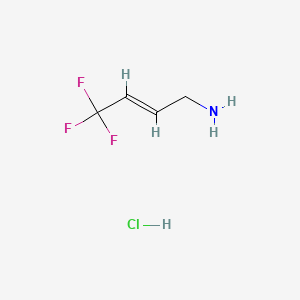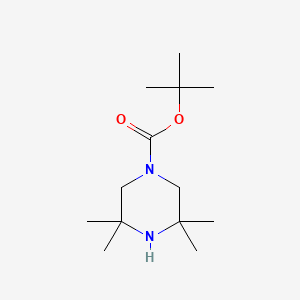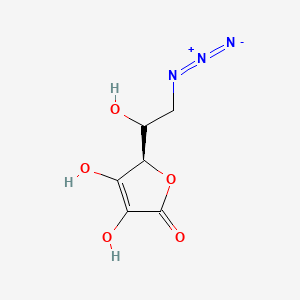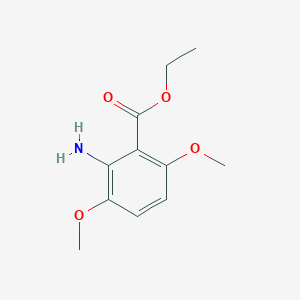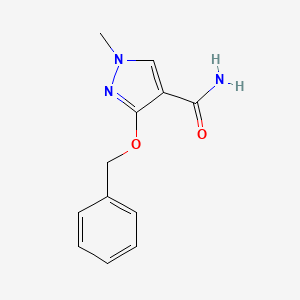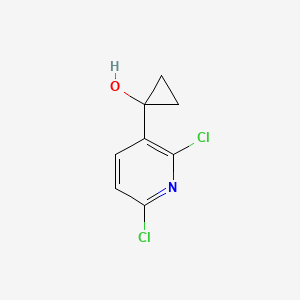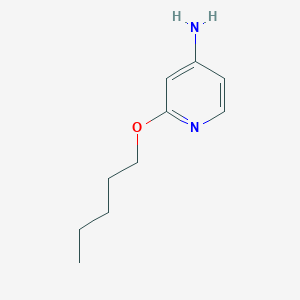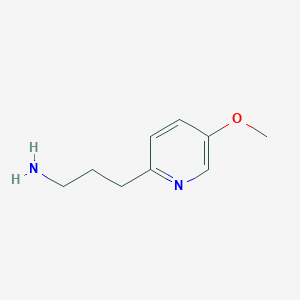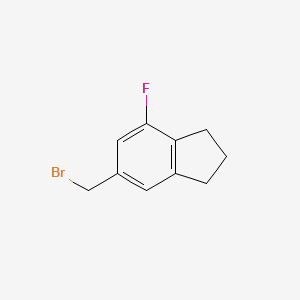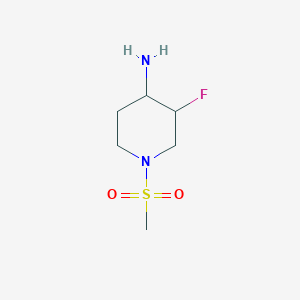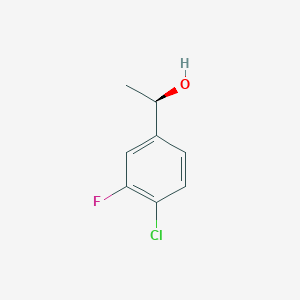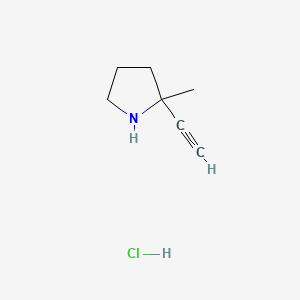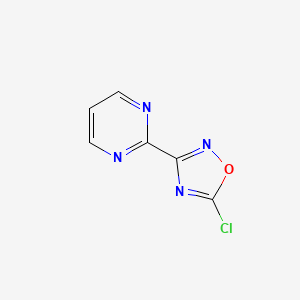
2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine is a heterocyclic organic compound characterized by the presence of a pyrimidine ring fused with a 5-chloro-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the formation of the oxadiazole ring and subsequent fusion with the pyrimidine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale production often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes.
Medicine: Research has indicated that this compound may have anticancer properties. It has been tested in vitro against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it disrupts cell membranes and inhibits enzymes critical for microbial survival. In anticancer applications, it induces apoptosis by interfering with cellular signaling pathways and promoting cell death.
Comparison with Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines
5-chloro-2-methyl-4-isothiazolin-3-one
2,5-disubstituted-1,3,4-oxadiazoles
Uniqueness: 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine stands out due to its unique combination of the pyrimidine and oxadiazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H3ClN4O |
|---|---|
Molecular Weight |
182.57 g/mol |
IUPAC Name |
5-chloro-3-pyrimidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H3ClN4O/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H |
InChI Key |
GZRBWMVJSQDUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
